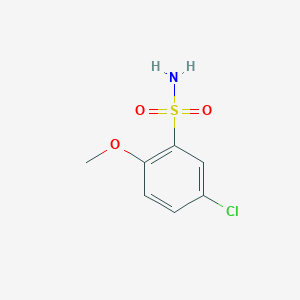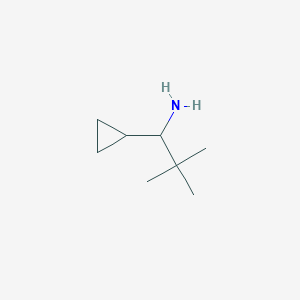![molecular formula C10H6N2O3 B1367498 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-76-9](/img/structure/B1367498.png)
1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic organic compound. It is part of the oxazine family, which are compounds containing one oxygen and one nitrogen atom in a six-membered ring .
Synthesis Analysis
The synthesis of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be achieved through various methods. One such method involves the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid . Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation−cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .Molecular Structure Analysis
The molecular structure of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has been analyzed using XRD method . The six-membered oxazine ring adopts a half-chair conformation and its mean plane makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline ring system .Chemical Reactions Analysis
The chemical reactions involving 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione are diverse. For instance, the Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione include a melting point of 207–209°C, and various peak values in FT-IR and NMR spectra .Applications De Recherche Scientifique
Synthesis Methods
- Pyrido[2,3-d][1,3]oxazine Derivatives Synthesis : A method for synthesizing pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones using α-amino acid methyl ester derivatives with 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione was reported by El Bouakher et al. (2011). This synthesis involved peptide coupling followed by cyclization in tetrahydrofuran with sodium hydride (El Bouakher et al., 2011).
Chemical Transformations
- Formation of 1,3-Oxazine Derivatives : Yogo et al. (1984) described a reaction involving 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide, resulting in ring contraction and formation of 5-iminopyrrol-2-one derivatives, demonstrating a novel example of ring transformation via attack on the 6-position of 1,3-oxazines (Yogo, Hirota, & Maki, 1984).
Herbicidal Applications
- Herbicidal Activity and PPO Inhibition : Wang et al. (2017) synthesized a series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids that inhibit protoporphyrinogen oxidase (PPO) with improved bioactivity, demonstrating significant herbicidal activities and weed control potentials (Wang et al., 2017).
Antimicrobial and Antioxidant Activities
- Antioxidant and Antimicrobial Evaluation : Sarmiento-Sánchez et al. (2014) reported on the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and their evaluation for antimicrobial activity against human bacterial pathogens, as well as antioxidant activity (Sarmiento-Sánchez et al., 2014).
CO2 Reactions and Efficient Synthesis
- CO2 Reaction and 1,3-Oxazine-2,4-diones Synthesis : Chen et al. (2009) demonstrated an efficient synthesis of 1,3-oxazine-2,4-diones by reacting CO2 with 2,3-allenamides under mild conditions, offering a new pathway for functional compound synthesis (Chen, Fu, & Ma, 2009).
Propriétés
IUPAC Name |
1-prop-2-ynylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h1,3-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXPMVJPZIPWAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=N2)C(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540440 |
Source


|
| Record name | 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97484-76-9 |
Source


|
| Record name | 1-(2-Propyn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97484-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Prop-2-yn-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)